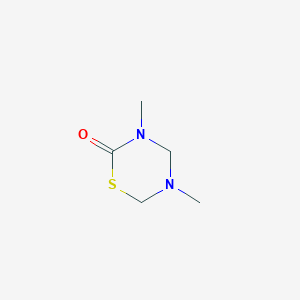

3,5-Dimethyl-1,3,5-thiadiazinan-2-one

Description

Historical Context and Discovery of the Thiadiazine Heterocycle

The journey into the chemistry of the 1,3,5-thiadiazine ring system began in the mid-19th century. Although the first synthesis of a representative of this class, the fully saturated 3,5-dimethyltetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) scaffold, was reported in 1848, the correct molecular structure was not accurately assigned until nearly a century later, in 1944. mdpi.com Early research was sporadic, with more focused studies on the synthesis and potential applications of these derivatives gaining momentum in the latter half of the 20th century. mdpi.com

The most common and established method for synthesizing the THTT core is a one-pot domino reaction. mdpi.com This procedure typically involves the reaction of a primary amine with carbon disulfide in the presence of a base like potassium hydroxide (B78521) to form a dithiocarbamate (B8719985) salt in situ. This intermediate is not isolated but is subsequently treated with formaldehyde (B43269) and another amine or amino acid, leading to a cyclocondensation reaction that forms the heterocyclic THTT ring. mdpi.comnih.govpeerj.com

The structural elucidation of the THTT core and its derivatives has been accomplished through a combination of analytical techniques. Early studies relied on elemental analysis and spectroscopic methods such as Ultraviolet-Visible (UV), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structures of newly synthesized compounds. nih.gov More advanced structural characterization, providing a definitive understanding of the ring's conformation, was later achieved through X-ray crystallographic analysis. mdpi.com These experimental studies have been complemented by theoretical calculations to understand the conformational profile of the thiadiazine ring. mdpi.com

Significance and Academic Research Relevance of the 1,3,5-Thiadiazinan-2-one Framework

The significance of the 1,3,5-thiadiazinan-2-one framework in academic research is largely inferred from the extensive studies on its thione analogue, THTT. The THTT scaffold is a versatile heterocycle that has garnered considerable interest due to its wide range of biological activities. mdpi.com Derivatives of THTT have been investigated for antiprotozoal, antibacterial, antifungal, and anthelmintic properties. mdpi.comnih.gov For example, the compound Dazomet (3,5-dimethyl-1,3,5-thiadiazinane-2-thione) is a well-known soil fumigant and disinfectant used in agriculture. nih.govfao.org

The academic interest in the 1,3,5-thiadiazinan-2-one framework stems from its structural similarity to the bioactive thione derivatives. Research in medicinal chemistry often involves the synthesis of analogues of known active compounds to explore structure-activity relationships (SAR). acs.org Replacing the thione group (C=S) with a carbonyl group (C=O) to create the "-one" framework represents a common isosteric replacement strategy. Such a modification can significantly alter a molecule's physicochemical properties, such as polarity, hydrogen bonding capacity, and metabolic stability, which in turn can modulate its biological activity and pharmacokinetic profile. Therefore, the 1,3,5-thiadiazinan-2-one framework is a relevant target for synthetic and medicinal chemists aiming to discover new bioactive agents or to fine-tune the properties of the established THTT-based compounds.

Classification and Nomenclature of Thiadiazine Derivatives

Heterocyclic compounds are systematically named using established rules, with the Hantzsch-Widman nomenclature being the most common IUPAC-recommended method. ksu.edu.samsu.edu This system specifies the type, number, and position of heteroatoms, as well as the size and saturation of the ring.

For thiadiazines, the name is derived as follows:

"Thia-" indicates the presence of a sulfur atom. britannica.com

"Aza-" indicates the presence of a nitrogen atom. britannica.com

"Di-" is a multiplier indicating two nitrogen atoms, hence "diaza". researchgate.net

"-ine" is the suffix for a six-membered ring containing nitrogen with the maximum number of non-cumulated double bonds. For saturated rings, specific endings are used, with "-inane" being used for a saturated six-membered ring. msu.eduresearchgate.net

The positions of the heteroatoms are designated by numbers, giving the heteroatom of higher priority (Oxygen > Sulfur > Nitrogen) the lowest possible number. researchgate.netindusuni.ac.in Thus, in 1,3,5-thiadiazine , the sulfur is at position 1, and the nitrogens are at positions 3 and 5.

The full name, 3,5-Dimethyl-1,3,5-thiadiazinan-2-one , describes the structure with precision:

1,3,5-thiadiazinan : A six-membered ring containing sulfur at position 1 and nitrogen at positions 3 and 5, which is fully saturated ("-an").

3,5-Dimethyl : Two methyl (CH₃) groups are attached to the ring, one on the nitrogen at position 3 and one on the nitrogen at position 5.

-2-one : A carbonyl group (C=O) is located at position 2 of the ring.

The table below summarizes the nomenclature rules for heterocyclic compounds based on the Hantzsch-Widman system.

| Ring Size | Suffix for Nitrogen-Containing Ring (Unsaturated) | Suffix for Nitrogen-Containing Ring (Saturated) |

| 3 | -irine | -iridine |

| 4 | -ete | -etidine |

| 5 | -ole | -olidine |

| 6 | -ine | -inane* |

| Note: The saturated name for a six-membered ring can vary. Perhydro- followed by the unsaturated name is also used (e.g., perhydro-1,3,5-thiadiazine). |

Table of Mentioned Compounds

| Compound Name | Other Names/Abbreviations | Molecular Formula |

|---|---|---|

| This compound | C₅H₁₀N₂OS | |

| Tetrahydro-3,5-dimethyl-2H-1,3,5-thiadiazine-2-thione | THTT, Dazomet | C₅H₁₀N₂S₂ |

| Carbon disulfide | CS₂ | |

| Formaldehyde | CH₂O |

Structure

3D Structure

Properties

CAS No. |

3568-73-8 |

|---|---|

Molecular Formula |

C5H10N2OS |

Molecular Weight |

146.21 g/mol |

IUPAC Name |

3,5-dimethyl-1,3,5-thiadiazinan-2-one |

InChI |

InChI=1S/C5H10N2OS/c1-6-3-7(2)5(8)9-4-6/h3-4H2,1-2H3 |

InChI Key |

PQFMVVPIDTYSDY-UHFFFAOYSA-N |

Canonical SMILES |

CN1CN(C(=O)SC1)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3,5 Dimethyl 1,3,5 Thiadiazinan 2 One and Its Analogues

Established Synthetic Routes for the Thiadiazinane Core Structure

Traditional methods for constructing the thiadiazinane ring often rely on condensation reactions that efficiently bring together multiple components to form the heterocyclic core. These routes are valued for their reliability and the accessibility of their starting materials.

The Mannich reaction is a cornerstone of organic synthesis, serving as a powerful three-component condensation method for carbon-carbon bond formation and the synthesis of various nitrogen-containing heterocycles. researchgate.netnih.gov The reaction typically involves an aldehyde (such as formaldehyde), a primary or secondary amine, and a compound containing at least one active hydrogen atom. nih.gov In the context of thiadiazinane synthesis, this reaction is adapted to form the N,S-containing heterocyclic ring.

Table 1: Examples of Mannich Reaction-Based Synthesis of Thiadiazine Analogues

| Amine Component | Aldehyde | Sulfur-Containing Substrate | Product Type | Reference |

|---|---|---|---|---|

| Primary Aliphatic Amines | Formaldehyde (B43269) | 2-Mercaptobenzimidazole (B194830) | Thiadiazino[3,2-a]benzimidazoles | researchgate.net |

| Primary Aromatic Amines | Formaldehyde | (Z)-5-benzylidene-2-thiohydantoin | Imidazo[2,1-b] researchgate.netresearchgate.netnih.govthiadiazine | researchgate.net |

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a product containing structural elements from all starting materials. rsc.org This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources. rsc.orgbeilstein-journals.org The synthesis of the 1,3,5-thiadiazinane (B1256643) ring is well-suited to MCR strategies.

A prevalent MCR for this scaffold involves the one-pot condensation of an amine, carbon disulfide, and formaldehyde. researchgate.net In this reaction, the amine first reacts with carbon disulfide, typically in the presence of a base like potassium hydroxide (B78521), to form a dithiocarbamate (B8719985) salt in situ. researchgate.net This intermediate is not isolated but directly undergoes cyclocondensation with formaldehyde and a second amine component to yield the 3,5-disubstituted 1,3,5-thiadiazinane-2-thione ring. researchgate.netresearchgate.net This method is particularly effective for generating libraries of thiadiazinane derivatives by varying the amine inputs. nih.gov While this route directly produces the thione (C=S) analogue, the resulting scaffold is a key precursor that can be chemically modified to the corresponding oxo (C=O) form.

Advanced Synthetic Strategies

To facilitate the rapid generation of diverse compound libraries for applications such as drug discovery, advanced synthetic strategies like solid-phase and liquid-phase synthesis have been developed. These methods offer significant advantages over traditional solution-phase chemistry, including simplified purification and the potential for automation.

Solid-phase organic synthesis (SPOS) involves attaching a starting material to an insoluble polymer resin and performing a series of chemical reactions. Intermediates remain bound to the solid support, allowing for the use of excess reagents and simplified purification by simple filtration and washing. The final product is then cleaved from the resin.

This methodology has been successfully applied to the synthesis of related heterocyclic structures, demonstrating its potential for creating libraries of thiadiazinan-2-one derivatives. For example, a library of thiazolo-pyrimidinone derivatives was developed using a facile solid-phase method. mdpi.com The synthesis involved efficient Thorpe-Ziegler and cyclization reactions on the solid support, ultimately yielding 57 distinct compounds with high yields at each step (65–97%). mdpi.com A similar strategy could be envisioned for thiadiazinan-2-ones, where one of the amine components is anchored to the resin, followed by reaction with other building blocks in solution, and final cleavage to release the desired heterocyclic product. This approach is highly valuable for exploring the structure-activity relationships of the scaffold. mdpi.com

Liquid-phase organic synthesis (LPOS) merges the benefits of homogeneous solution-phase chemistry (high reactivity, easy monitoring) with the purification advantages of SPOS. researchgate.net This is achieved by using a soluble polymer support, most commonly polyethylene (B3416737) glycol (PEG), which can be precipitated out of solution to isolate the product. researchgate.netnih.gov

An efficient liquid-phase synthesis for 3,5-disubstituted 1,3,5-thiadiazinane-2-thione derivatives has been developed using PEG as the soluble support. researchgate.netresearchgate.net In this process, an amino acid or peptide is first attached to the PEG support. The PEG-bound amine is then subjected to a one-pot condensation with a dithiocarbamate (formed in situ from another amine and carbon disulfide) and formaldehyde under mild conditions. researchgate.net The resulting PEG-bound thiadiazinane-2-thione is easily purified by precipitation. The final product is then cleaved from the PEG support, typically by hydrolysis with a base like sodium hydroxide, to afford the target compounds in good yields and high purity. researchgate.net

Table 2: Comparison of Advanced Synthesis Strategies

| Strategy | Support | Key Advantages | Purification Method | Reference |

|---|---|---|---|---|

| Solid-Phase Organic Synthesis (SPOS) | Insoluble Polymer Resin | Use of excess reagents, potential for automation, simple purification. | Filtration and washing of the resin. | mdpi.com |

Derivatization and Structural Modification of the Thiadiazinan-2-one Scaffold

The biological activity and physicochemical properties of the thiadiazinan-2-one core can be fine-tuned through derivatization and structural modification. nih.gov The presence of multiple reactive sites on the heterocyclic ring allows for the introduction of a wide variety of functional groups.

Substituents can be introduced at the N-3 and N-5 positions by selecting different primary amines during the initial synthesis, as demonstrated in both multi-component and liquid-phase syntheses. researchgate.netresearchgate.net This allows for the incorporation of diverse moieties, including alkyl, aryl, and even complex fragments like peptides or steroids, to modulate the compound's properties. researchgate.net

Further modifications can be performed on the pre-formed thiadiazinane ring. researchgate.net For example, the thione group (C=S) of the commonly synthesized 1,3,5-thiadiazinane-2-thione can be converted to the corresponding ketone (C=O) of a thiadiazinan-2-one through oxidation. Other transformations may include reactions at the carbon atom situated between the two nitrogen atoms (C-4 position) or modifications of the substituents attached to the nitrogen atoms. The synthesis of various substituted thiazinanes and their derivatives highlights the chemical tractability of this scaffold for creating analogues with tailored functions. nih.gov For instance, focused libraries of related 4H-1,2,6-thiadiazin-4-ones have been designed and synthesized to probe their anticancer properties, showcasing how systematic structural modifications can lead to potent bioactive agents. mdpi.com

Synthesis of Mono-Substituted 1,3,5-Thiadiazinan-2-one Derivatives at N-3 and N-5 Positions

The primary and most widely employed method for synthesizing 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTT), which are analogues of 3,5-dimethyl-1,3,5-thiadiazinan-2-one, is a one-pot reaction involving an appropriate primary amine, carbon disulfide, and formaldehyde. nih.govmdpi.comnih.gov This reaction proceeds through the formation of a dithiocarbamate potassium salt intermediate, which is typically not isolated. mdpi.comnih.gov The subsequent cyclocondensation with formaldehyde and a second primary amine or amino acid derivative furnishes the desired mono-substituted THTT ring system. mdpi.comnih.gov

The general synthetic route can be summarized as follows:

Reaction of a primary amine with carbon disulfide in the presence of a base like potassium hydroxide to form the corresponding dithiocarbamate salt. mdpi.commedwinpublishers.comnih.gov

Addition of formaldehyde to the reaction mixture. mdpi.commedwinpublishers.comnih.gov

Introduction of a second primary amine, which can be an alkylamine, arylamine, or an amino acid, to complete the cyclization and form the 1,3,5-thiadiazinan-2-one ring. mdpi.comresearchgate.netresearchgate.net

This methodology has been successfully applied to synthesize a variety of mono-THTT derivatives with diverse substituents at the N-3 and N-5 positions, including those with lipophilic (e.g., alkyl, cycloalkyl, benzyl, furfuryl) and hydrophilic (e.g., carboxyalkyl) groups. mdpi.comnih.gov For instance, derivatives incorporating glycine (B1666218) and glycinamide (B1583983) have been prepared to study the effect of polar groups on their biological properties. nih.gov The reaction is often carried out in a phosphate (B84403) buffer at a pH of 7-8 for the cyclization step. medwinpublishers.comnih.govresearchgate.net

Solid-phase synthesis has also been utilized as an alternative approach. For example, 3-(5-carboxypentyl)-5-substituted tetrahydro-2H-1,3,5-thiadiazin-2-thione derivatives have been synthesized by attaching N-Fmoc-protected 6-amino-n-hexanoic acid to a hydroxymethyl polystyrene resin. The resin-bound amino acid is then converted to a dithiocarbamate and cyclized with formaldehyde and a free amino acid. mdpi.com

Table 1: Examples of Mono-Substituted 1,3,5-Thiadiazinan-2-one Derivatives

| N-3 Substituent | N-5 Substituent | Reference |

| Alkyl/Aryl | 2-hydroxyethyl | nih.gov |

| Alkyl/Aryl | 2-hydroxypropyl | nih.gov |

| Propyl | Propyl | nih.gov |

| Allyl | Alkyl, Aralkyl, Glycine, L-alanine | researchgate.net |

| Carboxyethyl | 2'-furfurylmethyl | mdpi.com |

| Various | 4-carboxycyclohexylmethyl | researchgate.net |

Synthesis of Bis-Thiadiazinan-2-one Derivatives via Linkage through N-3 Atoms

To potentially enhance biological efficacy, researchers have synthesized molecules containing two 1,3,5-thiadiazinan-2-one rings linked together. mdpi.com These "bis-THTT" derivatives are typically connected through their N-3 atoms by an aliphatic backbone. mdpi.com

The synthesis of alkyl-linked bis(2-thioxo- nih.govmedwinpublishers.comresearchgate.netthiadiazinan-3-yl) carboxylic acids has been achieved in a two-step procedure starting from the corresponding alkyl bis-dithiocarbamate salt. researchgate.net Another approach involves the reaction of 2,3-diaminopropionate with carbon disulfide, formaldehyde, and an appropriate alkyl amine to furnish 2,3-bis(5-alkyl-2-thiono-1,3,5-thiadiazin-3-yl)propionic acid. researchgate.net

Furthermore, the synthesis of N,N'-1,ω-alkanediylbis[N'-organylthiourea] derivatives and their subsequent reaction with 2,3-diphenylcyclopropenone has been reported to form bis-thiohydantoin derivatives, which share a similar structural motif of two linked heterocyclic rings. nih.gov Similarly, novel bis- researchgate.netmedwinpublishers.comresearchgate.netthiadiazolimines have been synthesized through the cyclization of 1,1'-(hexane-1,6-diyl)bis(3-phenylthiourea) with hydrazonoyl halides. nih.gov While not exactly bis-thiadiazinan-2-ones, these syntheses demonstrate the feasibility of creating dimeric structures linked by alkyl chains.

Esterification of Carboxylic Acid Functionalized Thiadiazinan-2-one Precursors

Carboxylic acid functionalized 1,3,5-thiadiazinan-2-ones are important intermediates that allow for further structural modifications, such as esterification. These esters can influence the molecule's physicochemical properties.

The synthesis of ester analogues of 3,5-disubstituted-thiadiazine-2-thiones has been accomplished by reacting the corresponding alcohol-containing THTTs with acetyl chloride or benzoyl chloride in dry pyridine, typically in an ice bath. nih.gov This method is a convenient way to produce esters from activated carboxylic acid chlorides and alcohols. nih.gov

Another strategy involves the direct esterification of carboxylic acids. For example, 2-(6-thioxo-1,3,5-thiadiazinan-3-yl)acetic acids have been reacted with various amines in the presence of a coupling agent like O-(Benzotriazole-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) and triethylamine (B128534) in dichloromethane (B109758) to form the corresponding amides, a reaction analogous to esterification. nih.gov

In a different heterocyclic system, 1,2-thiazine 1,1-dioxides, ester hydrolysis of a C(4)-ester was achieved by heating with 2 M KOH in ethanol. nih.gov The resulting diacid could then be selectively re-esterified under Fischer conditions, demonstrating the potential for regioselective esterification. nih.gov General methods for esterification, such as catalysis by Al2(SO4)3·18H2O or TiO(acac)2, provide efficient and environmentally friendly options for converting carboxylic acids to esters and could be applicable to thiadiazinan-2-one precursors. researchgate.netnih.gov

Table 2: Esterification and Related Reactions of Functionalized Thiadiazinan-2-ones

| Starting Material | Reagents | Product | Reference |

| Hydroxyethyl-substituted THTT | Acetyl chloride/Benzoyl chloride, Pyridine | Acetate (B1210297)/Benzoate (B1203000) ester | nih.gov |

| 2-(6-thioxo-1,3,5-thiadiazinan-3-yl)acetic acid | Amine, TBTU, Triethylamine | Amide | nih.gov |

| C(4)-ester substituted 1,2-thiazine 1,1-dioxide | 2 M KOH in EtOH | Carboxylic acid | nih.gov |

| Diacid of 1,2-thiazine 1,1-dioxide | Fischer esterification conditions | Monomethyl ester | nih.gov |

Formation of Organometallic Complexes with Thiadiazinan-2-one Ligands

The thione group and nitrogen atoms within the 1,3,5-thiadiazinan-2-one ring system provide potential coordination sites for metal ions, leading to the formation of organometallic complexes. medwinpublishers.com The study of such complexes is of interest due to the variable binding modes of thiones and their potential to enhance biological activity. medwinpublishers.com

Thiadiazine thione derivatives have been successfully transformed into organometallic complexes with various metal ions, including Ni(II), Co(II), Cu(II), Zn(II), and Fe(II), by reacting the synthesized ligands with the corresponding metal salts. medwinpublishers.commedwinpublishers.com These complexes often exhibit different properties compared to the free ligands. For instance, metal complexes of 1,3,4-thiadiazole-2,5-disulfonamide were found to be much stronger inhibitors of carbonic anhydrase than the parent ligand. nih.gov

In many cases, the thiadiazine ligand acts as a bidentate or tridentate ligand, coordinating to the metal center through the sulfur atom and one or more nitrogen atoms. nih.govmdpi.com For example, in some Pd(II) complexes with thiazine (B8601807) and thiazoline (B8809763) ligands, the metal center adopts a square planar geometry. nih.gov The formation of these complexes can be confirmed through various spectroscopic methods, including IR, NMR, and UV-Vis spectroscopy, as well as mass spectrometry. medwinpublishers.commedwinpublishers.com

Mechanistic Investigations of Thiadiazinan-2-one Formation and Reactivity

Understanding the reaction mechanisms behind the formation and degradation of the 1,3,5-thiadiazinan-2-one ring is crucial for optimizing synthetic protocols and predicting the stability of these compounds under various conditions.

Proposed Reaction Mechanisms for Thiadiazinan Ring Formation

The formation of the tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) ring is believed to proceed through a multi-step process. Two main pathways have been proposed. mdpi.com

Path A: This pathway suggests that the pre-formed dithiocarbamate (DTC) reacts simultaneously with formaldehyde and the corresponding amine. This leads to the formation of a [substituted(aminomethyl)methanethionyl]methylidenazanium species, which possesses two reactive centers. An intramolecular addition of the secondary amino group to the carbon of the methylidene moiety then results in the formation of the THTT ring. mdpi.com

Path B: An alternative mechanism proposes the formation of a {[hydroxymethyl(substituted)carbamothioyl]sulfanyl}methanol intermediate. mdpi.comresearchgate.net This intermediate is generated from the reaction of the dithiocarbamate with formaldehyde. Subsequent nucleophilic addition of an amine (such as glycine) to this intermediate creates an adduct that undergoes intramolecular heterocyclization via an SN2 reaction to form the thiadiazinane ring. researchgate.net Computational studies using Density Functional Theory (DFT) suggest that water plays an active role in this mechanism, promoting the intramolecular cyclization. researchgate.net

pH-Dependent Reactivity and Degradation Pathways

The stability and reactivity of 1,3,5-thiadiazinan-2-one derivatives can be significantly influenced by pH. The antimicrobial activity of these compounds has been suggested to be linked to their hydrolysis products, namely isothiocyanates and dithiocarbamic acids, which are formed by the breakdown of the tetrahydro-2H-1,3,5-thiadiazine-2-thione ring. medwinpublishers.com

Studies on the degradation kinetics of certain tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives have been conducted to understand their stability. mdpi.com The decomposition of these compounds is a key aspect of their biological action, as they can act as prodrugs, releasing the active components upon hydrolysis. medwinpublishers.com The nature of the substituents at the N-3 and N-5 positions can also influence the rate and pathway of degradation. mdpi.com

Formation of Reactive Intermediates During Chemical Transformations

The chemical transformations of this compound and its analogues are characterized by the formation of several reactive intermediates, which are crucial to their mode of action and subsequent chemical reactivity. The stability of the thiadiazinane ring is relatively low, particularly in the presence of moisture, leading to its decomposition and the generation of smaller, more reactive molecules.

The primary reactive intermediate formed during the degradation of the closely related analogue, 3,5-dimethyl-tetrahydro-2H-1,3,5-thiadiazine-2-thione (Dazomet), is methyl isothiocyanate (MITC). uiowa.edu This decomposition is a key feature of its chemical behavior and is influenced by environmental factors such as temperature and pH. In aqueous environments, Dazomet undergoes hydrolysis, which is the principal mechanism of its degradation. uiowa.edu This process involves the cleavage of the heterocyclic ring.

Given the structural similarity, the hydrolysis of this compound is expected to proceed through a similar pathway, leading to the formation of methyl isocyanate, formaldehyde, and methylamine. These reactive intermediates are the foundational components for the subsequent formation of various degradation products.

A study on the decomposition of Dazomet in aqueous aerobic media identified several transformation products, which provides insight into the potential cascade of reactions following the initial ring-opening. uiowa.edu The initial hydrolysis is believed to yield methyl isothiocyanate and N-methyl-N-(hydroxymethyl)dithiocarbamic acid, which is unstable and further decomposes.

The key reactive intermediates and the subsequent products formed from the degradation of the thione analogue are detailed in the table below. It is plausible that this compound follows a parallel degradation pathway, generating analogous reactive species.

Table 1: Reactive Intermediates and Decomposition Products Identified from the Hydrolysis of 3,5-dimethyl-tetrahydro-2H-1,3,5-thiadiazine-2-thione

| Compound | Type | Significance | Reference |

| Methyl Isothiocyanate (MITC) | Reactive Intermediate | Primary bioactive product formed upon decomposition. | uiowa.edu |

| Formaldehyde | Reactive Intermediate | A primary decomposition product. | uiowa.edu |

| 1,3-Dimethyl-2-thiourea | Decomposition Product | Formed from the reaction of intermediates. | uiowa.edu |

| N-Methyl Dithiocarbamic Methyl Ester | Decomposition Product | Identified in hydrolyzed solutions. | uiowa.edu |

| N-Methyldithiocarbamic Perthiomethyl Ester | Decomposition Product | Identified in hydrolyzed solutions. | uiowa.edu |

| 1,3,5-Trimethyl-hexahydro-2H-1,3,5-triazine-2-thione | Decomposition Product | A trimerization product. | uiowa.edu |

| 4-Methyl-5-methylimino-1,2,4-dithiazolidine-3-thione | Decomposition Product | A heterocyclic product from further reactions. | uiowa.edu |

| 2,4-Dimethyl-1,2,4-thiadiazolidine-3,5-dithione | Decomposition Product | A heterocyclic product from further reactions. | uiowa.edu |

This table is based on the study of the thione analogue, Dazomet, and provides a model for the expected intermediates and products from this compound.

The formation of these reactive intermediates is not only a result of hydrolysis but can also be influenced by thermal conditions. Elevated temperatures are known to accelerate the decomposition of these thiadiazinane structures.

The reactivity of the isothiocyanate (or isocyanate in the case of the "one" analogue) intermediate is a central aspect of the subsequent chemical transformations. This electrophilic species can readily react with various nucleophiles, leading to the formation of a diverse array of secondary products. For instance, the reaction of MITC with amines or thiols can lead to the formation of substituted thioureas and dithiocarbamates, respectively.

Spectroscopic and Structural Characterization of 3,5 Dimethyl 1,3,5 Thiadiazinan 2 One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the structure of organic molecules in solution. For 3,5-Dimethyl-1,3,5-thiadiazinan-2-one, ¹H NMR, ¹³C NMR, and various two-dimensional (2D) techniques are employed to assign the specific chemical environment of each atom. Much of the available detailed data comes from studies on the thione analogue, 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT), which serves as an excellent model for interpreting the spectra of the target compound. mdpi.com

Proton NMR (¹H NMR) Applications

Proton NMR provides information on the number of different kinds of protons and their neighboring environments. In 3,5-disubstituted THTT derivatives, the methylene (B1212753) protons of the heterocyclic ring (at positions C4 and C6) are particularly characteristic. mdpi.com They typically appear as two distinct singlets. For example, in [5-(2-Hydroxyethyl)-2-thioxo-1,3,5-thiadiazinan-3-yl]acetic acid, these singlets are observed at δ 4.79 and δ 4.75 ppm. researchgate.net Similarly, for (5-butyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetic acid, these peaks are found at δ 4.53 and δ 4.52 ppm. researchgate.net

For the target molecule, this compound, a similar pattern is expected. The protons of the two N-methyl groups would likely appear as a singlet or two distinct singlets, while the methylene protons at C4 and C6 would also produce characteristic signals in the δ 4.0-5.0 ppm region.

Table 1: Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₃ (at position 3) | ~2.5-3.5 | Singlet |

| N-CH₃ (at position 5) | ~2.5-3.5 | Singlet |

| N-CH₂-S (at position 6) | ~4.0-5.0 | Singlet |

| N-CH₂-N (at position 4) | ~4.0-5.0 | Singlet |

Carbon-13 NMR (¹³C NMR) Applications

Carbon-13 NMR gives direct information about the carbon skeleton of the molecule. bhu.ac.in For the THTT analogue series, the thiocarbonyl carbon (C2) provides a key signal, appearing in the narrow range of δ 190.1–192.1 ppm. mdpi.comnih.govresearchgate.net The signals corresponding to the other ring carbons are reported to be relatively insensitive to the nature of the substituents at the N3 and N5 positions. mdpi.com

In this compound, the most significant difference will be the chemical shift of the C2 carbonyl carbon. Carbonyl carbons in amides and related structures typically resonate in the δ 170–180 ppm range, which is significantly upfield from the thiocarbonyl resonance. bhu.ac.inlibretexts.org The chemical shifts for the methyl and methylene carbons are expected to be in the aliphatic region.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (at position 2) | ~170-180 |

| N-CH₂-S (at position 6) | ~50-60 |

| N-CH₂-N (at position 4) | ~70-80 |

| N-CH₃ (at position 3) | ~30-40 |

| N-CH₃ (at position 5) | ~30-40 |

Two-Dimensional NMR Techniques for Structural Assignment (e.g., DEPT, HMBC, HMQC, COSY)

To unambiguously assign all proton and carbon signals, especially in complex molecules, 2D NMR techniques are indispensable. mdpi.comresearchgate.net The combination of one- and two-dimensional experiments allows for the complete structural elucidation of THTT derivatives and other complex heterocycles. nih.gov

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. bhu.ac.in

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons, revealing H-C-C-H correlations.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to, providing direct C-H bond information.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton by connecting different fragments of the molecule.

For this compound, an HMBC experiment would be particularly useful to confirm the connectivity between the N-methyl protons and their respective nitrogen-bearing ring carbons (C4 and C6), as well as the C2 carbonyl carbon.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.org The most prominent feature in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration. For cyclic amides (lactams) and related structures, this absorption is typically strong and appears in the region of 1650-1700 cm⁻¹. spectroscopyonline.comucla.edu This contrasts sharply with its thione analogue, where the C=S stretch is found at a much lower frequency, around 701 cm⁻¹. researchgate.net Other expected absorptions include C-H stretching from the methyl and methylene groups and C-N stretching vibrations.

Table 3: Principal IR Absorptions for this compound

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | 2850 - 2960 | Medium to Strong |

| C=O Stretch (Carbonyl) | 1650 - 1700 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. libretexts.org For this compound (C₅H₁₀N₂OS), the calculated molecular weight is approximately 146.21 g/mol . The molecular ion peak [M]⁺ would therefore be expected at an m/z of 146.

The fragmentation of cyclic compounds can be complex, often involving ring cleavage and rearrangements. libretexts.orgmiamioh.edunih.gov For the target molecule, fragmentation would likely initiate with the cleavage of the C-C and C-S bonds adjacent to the heteroatoms. Common fragmentation pathways for related heterocyclic systems include the loss of small alkyl radicals and the cleavage of the ring structure itself. researchgate.net

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 146 | [C₅H₁₀N₂OS]⁺ | Molecular Ion [M]⁺ |

| 131 | [C₄H₇N₂OS]⁺ | Loss of a methyl radical (·CH₃) |

| 88 | [C₃H₆N₂S]⁺ | Ring cleavage fragment |

| 58 | [C₂H₄N₂]⁺ | Ring cleavage fragment |

| 42 | [C₂H₄N]⁺ | Fragment from N-methyl group and adjacent CH₂ |

X-ray Crystallography for Solid-State Conformation and Structure Determination

While the specific crystal structure of this compound is not detailed in the available literature, studies on its analogues, such as 5-carboxy-ethyl-3-(2'-furfurylmethyl) tetrahydro-2H-1,3,5-thiadiazine-2-thione and another derivative known as 8d, have been successfully performed using X-ray diffraction. mdpi.comnih.gov These studies confirm the six-membered ring structure and determine the most stable conformation in the solid state. An analysis of this compound would yield precise data on the geometry of its thiadiazinane ring, likely revealing a chair or twisted-chair conformation to minimize steric strain.

Table 5: Parameters Determined by X-ray Crystallography

| Parameter | Description |

| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The precise distances between bonded atoms (e.g., C=O, C-N, C-S). |

| Bond Angles | The angles between adjacent bonds (e.g., C-N-C, N-C-S). |

| Torsional Angles | The dihedral angles that define the ring's conformation. |

Conformational Analysis and Stability Studies

A thorough review of available scientific literature and spectroscopic data reveals a significant lack of specific research on the conformational analysis and stability of This compound . While extensive studies have been conducted on its close analogue, 3,5-Dimethyl-1,3,5-thiadiazinan-2-thione , which features a thiocarbonyl group (C=S) in place of the carbonyl group (C=O), corresponding experimental or computational data for the "-one" compound is not present in the searched resources.

Studies on related heterocyclic systems, such as 1,3,5-oxadiazines and other substituted 1,3,5-thiadiazinanes, often employ techniques like variable temperature NMR spectroscopy and X-ray crystallography to determine preferred conformations, such as chair or twist-boat, and to quantify the energy barriers associated with ring inversion. nih.govnih.gov For instance, in related six-membered heterocyclic rings, the conformation is influenced by the nature and orientation (axial or equatorial) of the substituents on the nitrogen and carbon atoms. nih.gov Theoretical calculations, including DFT and ab-initio methods, are also commonly used to model the conformational landscape and predict the relative stability of different conformers. mdpi.com

The stability of the 1,3,5-thiadiazinane (B1256643) ring is a critical aspect of its chemistry. Decomposition and hydrolysis studies have been performed on the thione analogue, identifying its degradation pathways in aqueous media. researchgate.net Such stability studies are crucial for understanding the compound's persistence and potential applications.

However, without direct experimental or theoretical studies on This compound , any discussion of its specific conformational preferences and stability would be speculative. Research focusing on the synthesis and characterization of this specific ketone is required to provide the data necessary for a detailed analysis.

Data Tables

Due to the absence of specific research findings for this compound in the provided search results, no data tables for its conformational analysis or stability can be generated.

Computational and Theoretical Studies on 3,5 Dimethyl 1,3,5 Thiadiazinan 2 One Systems

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful tools to understand how ligands like 3,5-dimethyl-1,3,5-thiadiazinan-2-one derivatives interact with their biological targets. These computational techniques predict the preferred binding orientation of a molecule to a target protein and estimate the strength of the interaction.

For instance, docking studies have been instrumental in elucidating the binding modes of thiadiazine derivatives with various enzymes. In a study on a series of tetrahydro-2H-1,3,5-thiadiazine-2-thiones, docking simulations showed strong interactions with the inducible nitric oxide synthase (iNOS) enzyme. researchgate.net The binding was characterized by strong hydrogen bonds and hydrophobic interactions, which corroborated the in vitro anti-inflammatory and anticancer activities observed for these compounds. researchgate.net

Similarly, computational modeling, including molecular docking, has been applied to 1,3-thiazine derivatives as potential inhibitors of H1N1 influenza neuraminidase. nih.gov By aligning the studied compounds to a known potent inhibitor, researchers can identify key structural features necessary for effective binding. nih.gov Such studies are crucial for the rational design of new antiviral agents.

The three-dimensional structure of a related compound, ethyl 2-(3,5-dimethyl-1,1-dioxo-2H-1λ6,2,6-thiadiazin-4-yl)benzoate, has been determined by X-ray crystallography. nih.gov This revealed a half-boat conformation for the thiadiazine ring and specific intermolecular hydrogen bonding patterns. nih.gov This type of structural information is invaluable for validating and refining molecular models used in docking simulations.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a detailed understanding of the electronic structure, conformational profile, and reactivity of molecules. These methods are broadly categorized into semi-empirical and ab-initio calculations.

Semi-empirical methods, such as AM1 (Austin Model 1), provide a computationally less intensive approach to study the conformational profile of molecules. These methods have been used to gain a better picture of the three-dimensional structure of thiadiazine derivatives. nih.gov The theoretical calculations, in conjunction with experimental techniques like 1H NMR spectroscopy, help in understanding the conformational preferences of these compounds in solution. nih.gov

Ab-initio calculations, like those at the Hartree-Fock level with basis sets such as 3-21G* and 6-31G*, offer a more rigorous theoretical treatment. nih.gov These methods have been employed to study the conformational profile of thiadiazine derivatives, providing a more accurate representation of their structure in the solid state, which can be compared with X-ray crystallographic data. nih.gov Density Functional Theory (DFT) calculations have also been used to investigate the reaction mechanisms of thiadiazinane-2-thione synthesis, highlighting the role of water in promoting the intramolecular cyclization. nih.govresearchgate.net Furthermore, DFT-based descriptors have been utilized to analyze the inductive and resonance effects of substituents on the reactivity of related heterocyclic systems. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Elucidation

QSAR and SAR studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. These studies are crucial for optimizing lead compounds to enhance their potency and selectivity.

The nature of the substituents on the nitrogen atoms of the thiadiazine ring plays a pivotal role in determining the biological activity. mdpi.com SAR studies on various thiadiazolidinone (B1220539) derivatives have shown that modifications to the heterocyclic ring and its substituents significantly impact their inhibitory activity against enzymes like glycogen (B147801) synthase kinase 3 (GSK-3). nih.gov

For a series of 3-allyl-5-substituted-tetrahydro-2H-1,3,5-thiadiazine-2-thiones, QSAR studies were conducted to correlate their antimicrobial activity with electronic and steric descriptors. researchgate.net This helps in identifying the key physicochemical properties of the substituents that govern their biological efficacy. Research has indicated that for some antimicrobial activities, a lipophilic group at the N-3 position and a polar substituent at the N-5 position are desirable. mdpi.com For example, in a series of THTT derivatives, those with aromatic or bulky alkyl groups at N-3 and a carboxyalkyl group at N-5 showed significant antiprotozoal activity. mdpi.com

The influence of substituents on the dimerization and electronic properties of related heterocyclic systems has also been investigated, revealing that both electronic tuning and steric effects of substituents can significantly alter molecular interactions and properties. chemrxiv.orgchemrxiv.org

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.govunl.edu The electrostatic properties of a molecule also play a significant role in its interaction with biological targets.

Studies on thiadiazolidinone derivatives have highlighted the importance of the molecular electrostatic field in their interaction with GSK-3. nih.gov The lipophilic character of substituents can significantly influence biological activity. For instance, in a series of THTT derivatives tested for trichomonacidal activity, the lipophilicity of the R1 substituent did not appear to have a significant impact on in vitro efficacy. nih.gov However, in other cases, enhancing the lipophilicity of a drug molecule by attaching it to a THTT scaffold has been a successful strategy to improve cellular uptake. mdpi.comresearchgate.net

QSAR studies often incorporate lipophilicity and electrostatic descriptors to build predictive models. For example, 2D-QSAR and 3D-QSAR models for 1,3-thiazine derivatives as influenza neuraminidase inhibitors have been developed to understand the relationship between their structure and activity. nih.gov These models help in designing new analogs with improved potency and better pharmacokinetic profiles. nih.govmdpi.com

| Parameter | Description | Impact on Activity | Reference |

| N-Substituents | Chemical groups attached to the nitrogen atoms of the thiadiazine ring. | The nature of these groups (e.g., lipophilic, polar, bulky) significantly influences biological potency and selectivity against various targets. | mdpi.comnih.govresearchgate.net |

| Lipophilicity (logP) | A measure of a compound's ability to dissolve in fats, oils, and lipids. | Affects ADME properties, cellular uptake, and can modulate biological activity, though its influence can be context-dependent. | nih.govmdpi.comnih.gov |

| Electrostatic Properties | The distribution of electric charge within a molecule. | Crucial for molecular recognition and binding to biological targets, influencing the strength and specificity of ligand-receptor interactions. | nih.gov |

| Steric Factors | The size and shape of substituents. | Can influence the binding affinity to a target by either promoting or hindering the optimal orientation within the binding site. | researchgate.net |

Impact of Esterification on Biological Activity Profiles

The esterification of 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTTs) has been investigated as a strategy to create prodrugs and modulate the biological activity of these compounds. The introduction of an ester moiety can influence the lipophilicity, and consequently the cellular uptake and pharmacokinetic profile of the parent compound.

Recent studies have explored the synthesis of ester derivatives of THTTs and evaluated their biological activities, particularly their anti-nociceptive and antibacterial properties. nih.gov In one such study, a series of THTT derivatives were synthesized, including acetate (B1210297) and benzoate (B1203000) esters. nih.gov The esterification was carried out on previously synthesized hydroxyalkylated THTTs. nih.gov

The antiproliferative activity of THTT ester derivatives has also been a subject of investigation. One study reported on the enzymatic hydrolysis of an ester derivative of thiadiazine thione, which converted completely to its acidic form within 20 minutes. nih.gov This rapid conversion suggests that THTT ester derivatives could be promising candidates for further investigation as prodrugs in anticancer applications. nih.gov The study highlighted that the nature and position of the substituents on the thiadiazine nucleus significantly influence the antiproliferative activity. nih.gov

| Compound Series | Modification | Key Findings on Biological Activity | Reference |

|---|---|---|---|

| 2-(5-alkyl/aryl-6-thioxo-1,3,5-thiadiazinan-3-yl) alkyl acetate/benzoate | Esterification of hydroxyalkylated THTTs | Some ester derivatives exhibited moderate anti-nociceptive activity. For instance, compound 16 showed a significant effect at a dose of 100 μg/kg. | nih.gov |

| Tetrahydro-2H-1,3,5-thiadiazine thione ester derivatives | Esterification to produce potential prodrugs | An ester derivative (10a ) was fully hydrolyzed to its acidic counterpart (7c ) in 20 minutes under enzymatic conditions, indicating potential as a prodrug for anticancer applications. | nih.gov |

Conformational Influences on Biological Activity

The three-dimensional conformation of the 1,3,5-thiadiazinane (B1256643) ring and the spatial arrangement of its substituents are critical factors that influence the biological activity of THTT derivatives. Computational and theoretical studies, including molecular docking, have been employed to understand these structure-activity relationships.

Molecular docking studies have been performed to elucidate the potential mechanism of action for the observed biological activities. For instance, in a study on the anti-nociceptive properties of a series of THTT derivatives, docking simulations were carried out against the µ-opioid receptor (µOR). nih.gov The results indicated that the most active compounds effectively targeted this receptor, suggesting that their conformational arrangement allowed for favorable interactions within the receptor's binding site. nih.gov

Furthermore, research on the antiproliferative activity of THTT derivatives has shown that the presence of specific aryl groups at the N-3 position can lead to significant activity. nih.gov This suggests that the conformation adopted by these molecules, dictated by the nature of the substituent, is a key determinant of their anticancer potential. nih.gov

| Study Type | Compound Series | Key Findings on Conformational Influence | Reference |

|---|---|---|---|

| Molecular Docking | 5-hydroxyalkylated thiadiazine thiones | The anti-nociceptive activity of the most potent compounds was attributed to their ability to effectively target the µ-opioid receptor (µOR), as predicted by docking studies. | nih.gov |

| Structure-Activity Relationship (SAR) | 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine thiones | The nature and position of substituents on the thiadiazine nucleus were found to be the main influencers of antiproliferative activity. Aryl groups at the N-3 position were associated with significant activity. | nih.gov |

| General Review | 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thiones | The chemical nature of N-substituents plays a crucial role in determining the overall activity and cytotoxicity profile of THTT derivatives. | mdpi.com |

Biological Activities and Mechanistic Insights of 3,5 Dimethyl 1,3,5 Thiadiazinan 2 One and Its Derivatives Excluding Human Clinical Data

Antimicrobial Properties and Mechanisms

Derivatives of the 1,3,5-thiadiazinane (B1256643) scaffold have demonstrated notable activity against a wide spectrum of microorganisms, including bacteria, fungi, and protozoa.

Derivatives of 1,3,5-thiadiazinane have been investigated for their efficacy against both human and plant pathogenic bacteria.

Notably, a series of novel 1,3,5-thiadiazine-2-thione derivatives incorporating a 1,3,4-thiadiazole (B1197879) group has been synthesized and evaluated for antimicrobial activity. researchgate.netnih.gov One of the standout compounds from this series, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide, showed significant antibacterial effects against the plant pathogens Xanthomonas oryzae pv. oryzicola and Xanthomonas oryzae pv. oryzae. researchgate.netnih.gov At a concentration of 100 µg/mL, it exhibited inhibition rates of 30% and 56%, respectively, which was superior to the commercial bactericide thiodiazole-copper. researchgate.netnih.gov

While direct data on 3,5-Dimethyl-1,3,5-thiadiazinan-2-one is limited, studies on related heterocyclic compounds provide context. For instance, certain 2H-1,3,5-thiadiazine-2,4(3H)-dione derivatives have been shown to inhibit the growth of Staphylococcus aureus. nih.gov Similarly, various 1,3,4-thiadiazole derivatives have demonstrated inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.gov For example, fluorinated and chlorinated 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives showed good inhibitory effects with Minimum Inhibitory Concentration (MIC) values ranging from 20–28 μg/mL against S. aureus and B. subtilis. nih.gov

Table 1: Antibacterial Activity of 1,3,5-Thiadiazine Derivatives and Related Compounds

| Compound/Derivative Class | Target Pathogen | Activity/Observation | Source(s) |

|---|---|---|---|

| N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide | Xanthomonas oryzae pv. oryzae | 56% inhibition at 100 µg/mL | researchgate.netnih.gov |

| N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide | Xanthomonas oryzae pv. oryzicola | 30% inhibition at 100 µg/mL | researchgate.netnih.gov |

| 6-phenyl-2H-1,3,5-thiadiazine-2,4(3H)-dione | Staphylococcus aureus | Growth inhibition observed | nih.gov |

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | Staphylococcus aureus, Bacillus subtilis | MIC values of 20–28 μg/mL | nih.gov |

| 4-[5-amino 1,3,4-thiadiazole-2-yl] phenol | Escherichia coli, Bacillus cereus | MIC of 0.8 mg/mL | researchgate.net |

The antifungal potential of 1,3,5-thiadiazinane derivatives has been explored against a variety of fungal pathogens affecting both plants and humans.

The same series of 1,3,5-thiadiazine-2-thione derivatives mentioned previously also displayed significant antifungal properties. researchgate.netnih.gov The compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide was particularly effective against the plant pathogenic fungus Rhizoctonia solani, with an EC₅₀ value of 33.70 μg/mL. researchgate.netnih.gov This potency was greater than that of the commercial fungicide hymexazol (B17089) (EC₅₀ of 67.10 μg/mL). researchgate.netnih.gov

In the context of human fungal pathogens, derivatives of the related 2H-1,3,5-thiadiazine-2,4(3H)-dione class exhibited in vitro antifungal activity against Candida albicans. nih.gov Other related heterocyclic structures, such as 2-amino-1,3,4-thiadiazole (B1665364) derivatives, have shown activity against Aspergillus flavus and C. albicans. nih.gov Specifically, a Cu(II) complex of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole was nearly as effective as clotrimazole (B1669251) against A. niger and more effective against A. flavus. nih.gov

Table 2: Antifungal Activity of 1,3,5-Thiadiazine Derivatives and Related Compounds

| Compound/Derivative Class | Target Pathogen | Activity/Observation | Source(s) |

|---|---|---|---|

| N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide | Rhizoctonia solani | EC₅₀ value of 33.70 μg/mL | researchgate.netnih.gov |

| N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide | Fusarium graminearum | Moderate activity noted | researchgate.net |

| 6-substituted 2H-1,3,5-thiadiazine-2,4(3H)-diones | Candida albicans | In vitro activity exhibited | nih.gov |

| Cu(II) complex of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole | Aspergillus flavus | More effective than clotrimazole | nih.gov |

The development of new drugs against parasitic protozoa responsible for diseases like Chagas disease (Trypanosoma cruzi) and leishmaniasis (Leishmania species) is a global health priority. nih.govplos.org The 1,3,5-thiadiazinane scaffold has emerged as a promising area of investigation in this field.

Research on 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thiones, which are structurally very similar to the title compound, has demonstrated significant antileishmanial activities. researchgate.net A study evaluating these derivatives against Leishmania major promastigotes found that most of the tested compounds showed significant activity, with IC₅₀ values ranging from 15.48 to 39.36 μM. researchgate.net This highlights the potential of the N-substituents at the N-3 and N-5 positions in modulating the leishmanicidal activity. researchgate.net While no specific data against Plasmodium species was identified for this class, the broad antiparasitic potential of related heterocycles suggests this could be a future area of research. nih.gov

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the search for novel antitubercular agents. nih.govucl.ac.uk Derivatives of 1,3,5-thiadiazinane have shown promise in this area.

A series of 3,5-disubstituted thiadiazine thiones were synthesized and screened for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Three compounds from this series displayed antimycobacterial activity with a MIC of 12.5 µg/mL. nih.gov One of these compounds was also found to be active against five multidrug-resistant (MDR) strains of M. tuberculosis and exhibited activity in vivo. nih.gov The broader class of 1,3,5-thiadiazine-2-thione derivatives has also been recognized for its antitubercular activities. nih.gov

No specific research findings on the anthelmintic potential of this compound or its direct derivatives were identified in the reviewed literature.

Enzyme Inhibition Profiles

The mechanism of action for many antimicrobial compounds involves the inhibition of essential microbial enzymes.

While the precise enzymatic targets for this compound are not fully elucidated, research on related compounds provides some clues. For instance, some antifungal azole compounds, which are also heterocyclic, are known to act by inhibiting 14-alpha-sterol demethylase, an enzyme crucial for sterol biosynthesis in fungi. plos.org It is plausible that thiadiazinane derivatives could interfere with key metabolic pathways in a similar manner. However, detailed studies on the specific enzyme inhibition profiles of this compound and its derivatives are limited in the available literature. Research on other heterocyclic compounds has identified targets such as deazaflavin-dependent nitroreductase (Ddn) in M. tuberculosis, but this has not been directly linked to the thiadiazinane class. ucl.ac.uk Further investigation is required to determine the specific microbial metabolic enzymes inhibited by this class of compounds.

Inhibition of Photosynthetic Electron Transport in Plants

Direct studies on the effect of this compound on photosynthetic electron transport (PET) in plants are not extensively documented in available literature. However, research on compounds containing a thiadiazole ring, a related heterocyclic structure, demonstrates potent herbicidal activity through the inhibition of photosynthesis.

For instance, certain 1,3,4-thiadiazolyl derivatives have been shown to be strong inhibitors of PET. These compounds primarily act on the reducing side of photosystem II (PSII). At a concentration of 0.5 micromolar, the herbicides buthidazole (B1668095) and tebuthiuron (B33203) inhibited electron transport from catechol to methyl viologen by 50% and 47%, respectively, in isolated spinach chloroplasts. nih.gov This indicates a significant disruption of the electron flow necessary for photosynthesis. nih.gov The primary site of action is believed to be between the primary electron acceptor (Q_A) and the plastoquinone (B1678516) (PQ) pool on the reducing side of PSII. nih.gov

Similarly, a series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides were tested for their ability to inhibit PET in spinach chloroplasts. nih.gov Compounds such as N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide demonstrated high PET-inhibiting activity, with IC₅₀ values around 10 µM. nih.gov The activity of these compounds is influenced by the substitution pattern on the anilide ring and the compound's lipophilicity, targeting photosystem II. nih.gov

Although these compounds are not direct derivatives of this compound, their activity highlights the potential for heterocyclic compounds containing the thiadiazole or related moieties to interfere with fundamental plant processes like photosynthesis.

Urease Enzyme Inhibition

Derivatives of the 1,3,5-thiadiazinane ring system have emerged as significant inhibitors of the urease enzyme, a key virulence factor in some pathogenic bacteria and a contributor to nitrogen loss from urea-based fertilizers. nih.govnist.gov Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, leading to a rise in local pH which can damage host tissues or reduce fertilizer efficacy. nist.govresearchgate.net

A study on a series of 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTTs) identified several potent urease inhibitors. nih.govresearchgate.net Molecular docking studies from this research suggest that the thiadiazinane ring itself acts as an active pharmacophore, interacting with the active site of the urease enzyme. nih.govresearchgate.net The inhibitory activity of these derivatives is often comparable to or even greater than that of the standard urease inhibitor, thiourea. nih.govresearchgate.net

| Compound | Substituents | Urease Inhibition IC₅₀ (µM) | Reference |

|---|---|---|---|

| THTT Derivative 1 | Specific structure undisclosed | 11.2 | nih.govresearchgate.net |

| THTT Derivative 2 | Specific structure undisclosed | 22.5 | nih.govresearchgate.net |

| THTT Derivative 3 | Specific structure undisclosed | 29.8 | nih.govresearchgate.net |

| Thiourea (Standard) | N/A | 22.4 | nih.govresearchgate.net |

The data indicates that modifications to the N-3 and N-5 positions of the thiadiazinane ring significantly influence the inhibitory potency. nih.govresearchgate.net This makes the thiadiazinane skeleton a promising template for designing new and effective urease inhibitors. nih.govresearchgate.net

Inhibition of Inflammatory Enzymes (e.g., COX-2, 5-LOX)

The tetrahydro-2H-1,3,5-thiadiazine-2-thione scaffold is a key feature in a number of derivatives exhibiting anti-inflammatory properties through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). researchgate.net These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators.

A series of newly synthesized thiadiazine derivatives demonstrated concentration-dependent inhibition of both COX-2 and 5-LOX. researchgate.net In-silico molecular docking studies supported these findings, showing that the compounds have high binding affinities for the active sites of both enzymes. researchgate.netresearchgate.net This dual-inhibition profile is of significant interest as it can block two major inflammatory pathways simultaneously. researchgate.net

| Compound Series | Target Enzyme | Activity | Reference |

|---|---|---|---|

| 2-(5-alkyl/aryl-6-thioxo-1,3,5-thiadiazinan-3-yl) propanoic acids | COX-2 | Concentration-dependent inhibition | researchgate.net |

| 2-(5-alkyl/aryl-6-thioxo-1,3,5-thiadiazinan-3-yl) propanoic acids | 5-LOX | Concentration-dependent inhibition | researchgate.net |

| 4-methyl-2-(5-alkyl/aryl-6-thioxo-1,3,5-thiadiazinan-3-yl) pentanoic acids | COX-2 | Concentration-dependent inhibition | researchgate.net |

| 4-methyl-2-(5-alkyl/aryl-6-thioxo-1,3,5-thiadiazinan-3-yl) pentanoic acids | 5-LOX | Concentration-dependent inhibition | researchgate.net |

| 2-(5-propyl-6-thioxo-1,3,5-thiadiazinan-3-yl) acetic acid (TDT1) | COX-2 | Predicted effective binding affinity | researchgate.net |

Other studies have reported that certain tetrahydro-2H-1,3,5-thiadiazine-2-thiones can inhibit the production of nitric oxide (NO), another important mediator in the inflammatory process. mdpi.com The consistent anti-inflammatory activity observed across various derivatives underscores the potential of the thiadiazine core in developing new anti-inflammatory agents. researchgate.netresearchgate.net

General Mechanisms of Biological Action

The diverse biological effects of 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTTs) stem from several interconnected mechanisms, including interaction with specific biomolecules and the generation of reactive chemical species.

Interaction with Specific Molecular Targets and Cellular Pathways

Derivatives of this compound exert their biological effects by interacting with a range of specific molecular targets, thereby modulating critical cellular pathways. As detailed previously, these compounds can directly inhibit the activity of enzymes central to pathological processes, including urease, COX-2, and 5-LOX. nih.govresearchgate.net

Beyond direct enzyme inhibition, certain THTT derivatives have been identified as potent modulators of cell cycle progression. researchgate.net For example, specific 3,5-disubstituted thiadiazine-2-thiones have been shown to induce cell cycle arrest, particularly in the S phase, in human cancer cell lines. researchgate.net This disruption of the normal cell division cycle can lead to the induction of apoptosis (programmed cell death), a key mechanism for eliminating cancerous cells. researchgate.net One study found that a THTT derivative increased apoptosis by 45% in MCF-7 breast cancer cells while being well-tolerated by normal breast cells, indicating a degree of selectivity. researchgate.net

In the context of neuroinflammation, THTT derivatives have been shown to mitigate astrogliosis by reducing the expression of Iba1, a marker for microglial activation. nih.gov They also modulate neuroinflammatory signaling pathways, such as those involving the insulin (B600854) receptor substrate (IRS). nist.gov

Generation of Reactive Intermediates (e.g., Methyl Isothiocyanate) and Subsequent Biomolecule Interaction

A cornerstone of the mechanism of action for many tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivatives is their function as prodrugs. nih.govmdpi.com The THTT ring is susceptible to hydrolysis within a biological system, breaking down to release reactive intermediates. researchgate.net This degradation pathway is considered central to their biological activity.

The primary products of this hydrolysis are an isothiocyanate and a dithiocarbamic acid species. researchgate.net For the parent compound, this compound, this hydrolysis would be expected to generate methyl isothiocyanate. Isothiocyanates are well-known for their high reactivity and diverse biological effects, including potent anticancer properties. researchgate.net These electrophilic molecules can readily interact with nucleophilic groups on biomolecules, such as the sulfhydryl groups of cysteine residues in proteins. This covalent modification can alter protein structure and function, leading to the observed biological outcomes. For example, the antiparasitic activity of THTT derivatives has been attributed to the interaction of the generated isothiocyanates with essential cysteine proteinases in the target parasite.

Disruption of Cellular Processes and Induction of Oxidative Stress in Target Organisms

The interaction with molecular targets and the generation of reactive intermediates culminate in the significant disruption of cellular processes in target organisms. As established, a primary mechanism is the interruption of the cell cycle and the subsequent induction of apoptosis in proliferating cells, such as cancer cells. researchgate.net Studies have demonstrated that certain THTT derivatives can cause a 1.5-fold increase in the number of cells arrested in the S phase of the cell cycle, effectively halting cell division. researchgate.net

Regarding the induction of oxidative stress, the available scientific literature does not support the hypothesis that this compound or its derivatives typically function by inducing oxidative stress in target organisms. In contrast, several studies report that various thiadiazine and thiadiazine-thione derivatives possess antioxidant properties. nih.govresearchgate.net For example, one derivative, 3,5-bis(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione, was found to have an IC₅₀ value of 97.75 µg/mL in a DPPH antioxidant assay, indicating its capacity to scavenge free radicals. Therefore, rather than causing oxidative stress, these compounds may in some contexts help to alleviate it, a property that contributes to their neuroprotective effects. nih.gov The primary mechanism for cytotoxicity and antimicrobial action appears to be linked to the disruption of specific cellular pathways and functions, rather than a generalized induction of oxidative damage.

Inhibition of Chitin (B13524) Biosynthesis (Specific Derivatives)

Other Biological Activities (Non-Clinical)

Anti-Inflammatory and Antinociceptive Activities

Derivatives of the thiadiazine and related triazine scaffolds have demonstrated notable anti-inflammatory and antinociceptive properties in various non-clinical studies. These activities are often attributed to their interaction with pathways involved in pain and inflammation.

Research on a series of novel triazine derivatives, which share a heterocyclic nitrogen-containing structure with thiadiazinans, has revealed significant antinociceptive effects in animal models. nih.gov In studies using acetic acid-induced writhing, formalin, and hot plate tests in mice, these compounds demonstrated both peripheral and central analgesic activities. nih.govnih.gov For instance, certain vanillin-triazine and phenylpyrazole-triazine derivatives were effective in reducing pain responses in both the acute and chronic phases of the formalin test, suggesting a dual mechanism of action. nih.govnih.gov The hot plate test results further indicated the involvement of central analgesic pathways for some of these compounds. nih.gov

A series of tetrahydro-2H-1,3,5-thiadiazine-2-thiones were synthesized and evaluated for their anti-inflammatory potential through the inhibition of nitric oxide (NO). researchgate.net All tested compounds showed potent inhibition of NO, with IC50 values indicating significant anti-inflammatory activity. researchgate.net Molecular docking studies suggested that these compounds interact strongly with the inducible nitric oxide synthase (iNOS) enzyme. researchgate.net

Furthermore, certain tricyclic 1,2-thiazine derivatives have been shown to preferentially inhibit COX-2 over COX-1, a desirable characteristic for anti-inflammatory agents with a potentially better gastrointestinal safety profile. mdpi.com These compounds also interacted with phospholipid model membranes, which may influence their biological activity. mdpi.com

Here is a summary of the anti-inflammatory and antinociceptive activities of selected thiadiazine and triazine derivatives:

| Compound/Derivative Class | Animal Model | Test | Key Findings |

| Vanillin-triazine & Phenylpyrazole-triazine derivatives | Swiss mice | Acetic acid-induced writhing | All tested compounds significantly reduced writhing. nih.gov |

| Vanillin-triazine & Phenylpyrazole-triazine derivatives | Swiss mice | Formalin test | Some compounds showed antinociceptive effects in both acute and chronic phases. nih.govnih.gov |

| Vanillin-triazine & Phenylpyrazole-triazine derivatives | Swiss mice | Hot plate test | Indicated the involvement of central analgesic mechanisms for some compounds. nih.gov |

| Tetrahydro-2H-1,3,5-thiadiazine-2-thiones | In vitro | Nitric Oxide (NO) inhibition | All tested compounds were potent NO inhibitors. researchgate.net |

| Tricyclic 1,2-thiazine derivatives | In vitro | COX inhibition | Preferential inhibition of COX-2 over COX-1. mdpi.com |

Antioxidant Properties

Several studies have explored the antioxidant potential of thiadiazine derivatives and related heterocyclic compounds in various in vitro assays. These assays typically measure the ability of a compound to scavenge free radicals or reduce oxidized species.

A study on thiazolidinone derivatives of 1,3-thiazole and 1,3,4-thiadiazole evaluated their antioxidant activity using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging, FRAP (ferric reducing antioxidant power), and TBARS (thiobarbituric acid reactive substances) assays. nih.gov The results showed that some of these compounds possess significant antioxidant properties, with one 1,3,4-thiadiazole-based compound demonstrating superior activity among the tested derivatives. nih.gov

Similarly, novel derivatives of thiazolo[4,5-b]pyridine (B1357651) were synthesized and their antioxidant activity was assessed using the DPPH radical scavenging method. pensoft.netresearchgate.net This assay is based on the principle that an antioxidant compound will donate an electron to the DPPH radical, leading to a color change that can be measured spectrophotometrically. pensoft.netyoutube.com

The preparation of 1,3,5-thiadiazine-2-thione derivatives of chitosan (B1678972) has also been reported, and their antioxidant activity was investigated. nih.govscilit.com These derivatives exhibited hydroxyl and superoxide (B77818) radical scavenging activities, as well as reducing power, suggesting their potential as antioxidant agents. nih.gov

The antioxidant properties of some of these derivatives are summarized in the table below:

| Compound/Derivative Class | Assay | Key Findings |

| Thiazolidinone derivatives of 1,3-thiazole and 1,3,4-thiadiazole | DPPH, FRAP, TBARS | Some compounds showed significant antioxidant activity. nih.gov |

| Thiazolo[4,5-b]pyridine derivatives | DPPH radical scavenging | Demonstrated free radical scavenging ability. pensoft.netresearchgate.net |

| 1,3,5-Thiadiazine-2-thione derivatives of chitosan | Hydroxyl radical scavenging, Superoxide radical scavenging, Reducing power | Derivatives showed stronger antioxidant activity than chitosan alone. nih.gov |

Exploration as Biolabile Prodrugs and in Drug Delivery Systems

The tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) scaffold, a close structural relative of this compound, has been extensively investigated as a biolabile prodrug carrier in drug delivery systems. nih.govmdpi.comnih.govresearchgate.net This application is primarily due to its high lipid solubility and susceptibility to enzymatic hydrolysis. nih.govmdpi.comnih.gov

The lipophilic nature of the THTT ring facilitates the transport of otherwise poorly permeable drugs across biological membranes. mdpi.com Once inside the target cell or tissue, the thiadiazine ring can be hydrolyzed, releasing the active drug molecule. nih.govnih.gov This strategy has been employed to enhance the cellular uptake of various molecules, including amino acids and peptides. mdpi.comnih.gov

The versatility of the THTT scaffold allows for the attachment of different substituents at the N-3 and N-5 positions, enabling the modulation of both the biological and physicochemical properties of the resulting prodrugs. nih.gov This chemical flexibility makes it a valuable tool in the design of targeted drug delivery systems. nih.gov

Chitosan, a natural polymer derived from chitin, has also been modified with thiadiazole derivatives to create novel drug delivery vehicles. nih.gov Chitosan itself possesses desirable properties such as biodegradability, biocompatibility, and low toxicity, making it an attractive material for biomedical applications. nih.gov The modification with thiadiazole moieties can impart additional functionalities, such as enhanced antimicrobial or anticancer activity. nih.gov

Research Applications in Arteriosclerosis Treatment Models

The THTT scaffold has been identified as a promising candidate in the research and development of treatments for arteriosclerosis. mdpi.comnih.gov Preclinical research often utilizes various animal and in vitro models to simulate the complex processes of atherosclerosis. nih.govfrontiersin.orgnih.govmdpi.comresearchgate.net

The development of atherosclerotic plaques involves vascular wall lipid accumulation, inflammation, and cellular proliferation. nih.gov Research models, such as those using rabbits or genetically modified mice on high-fat diets, are employed to study the progression of the disease and to test the efficacy of potential new therapies. nih.govnih.gov

While specific details on the mechanisms of action of this compound derivatives in these models are not extensively detailed in the provided search results, the use of the broader THTT scaffold in this area of research highlights its potential therapeutic relevance. mdpi.comnih.gov The development of in vitro models, including 3D cell culture systems, is also advancing the study of atherosclerosis by providing more physiologically relevant platforms to screen and evaluate new compounds. frontiersin.org

Environmental and Agricultural Applications of 3,5 Dimethyl 1,3,5 Thiadiazinan 2 One Non Clinical

Role as a Soil Fumigant and Sterilant

3,5-Dimethyl-1,3,5-thiadiazinan-2-one, commonly known as Dazomet, is a non-selective soil fumigant widely used for soil sterilization. nih.govepa.gov Its application is prevalent on a variety of sites, including agricultural fields, golf courses, nurseries, and in the preparation of potting soils. nih.govwikipedia.org The primary function of Dazomet is to eliminate soil-borne pests, such as harmful fungi, nematodes, insects, and weed seeds, before the planting of crops. made-in-china.comtitanunichem.comrayfull.net It is applied as a dry granule that is incorporated into the soil. epa.gov When the granules come into contact with moist soil, the compound begins to break down, acting as a pre-planting soil fumigant. epa.govtitanunichem.com This process effectively creates a clean and healthy soil environment conducive to plant growth. nih.gov Dazomet is considered an alternative to other fumigants like methyl bromide. wikipedia.org

Applications as Herbicide, Fungicide, Nematicide, and Slimicide